Specific Scientific Field: Environmental Science and Pollution Research
Summary of the Application: TBBPA DME is extensively used as a brominated flame retardant, which has raised considerable concern because of its neurotoxic and endocrine disruption effects on aquatic organisms .
Methods of Application or Experimental Procedures: In this study, common carp (Cyprinus carpio) were exposed to TBBPA DME at environmentally relevant concentrations (20 μg·L −1) for 28 days, followed by 14 days of depuration .
Results or Outcomes: The results showed that TBBPA DME could rapidly accumulate in common carp. Among the seven tissues studied, the highest concentrations of TBBPA DME were observed in the liver (6.00 μg·g −1 wet weight [ww]) on day 24, while the longest residence time was observed in the kidney ( t1/2 values of 18.7 days) .
Specific Scientific Field: Plant Metabolism Studies
Summary of the Application: TBBPA DME can be biotransformed to TBBPA MME (transformation ratio in mole mass, TRMM 0.50%) and to TBBPA (TRMM 0.53%) within pumpkin plants .
Methods of Application or Experimental Procedures: In this study, the metabolism and behaviors of TBBPA DME were studied with pumpkin plants through 15-day hydroponic exposure .
Results or Outcomes: Interconversion between TBBPA DME and TBBPA was verified in intact plants for the first time .
Specific Scientific Field: Microelectronics
Summary of the Application: TBBPA DME is mainly used as a reactive ingredient in microelectronic applications such as printed circuit boards (epoxy, polycarbonate and phenolic resins) .
Methods of Application or Experimental Procedures: TBBPA DME is incorporated into the polymer backbone during the manufacturing process of printed circuit boards .
Results or Outcomes: The use of TBBPA DME in microelectronics has resulted in fire-resistant polycarbonates and epoxy resins, which are crucial for the safety and durability of electronic devices .
Specific Scientific Field: Environmental Monitoring
Summary of the Application: TBBPA DME and its derivatives have been detected in fish, sediment and suspended particulate matter from European freshwaters and estuaries .
Methods of Application or Experimental Procedures: An analytical method was developed for the determination of TBBPA DME, and its valid application on fish muscle matrix, suspended particulate matter (SPM) and surface sediment layer samples .
Results or Outcomes: TBBPA DME could be quantified in several samples, indicating its presence in the environment .
Specific Scientific Field: Polymer Science and Engineering
Summary of the Application: TBBPA DME is used in rare cases as an additive brominated flame retardant (BFR) in the production of acrylonitrile-butadiene-styrene (ABS) resins .
Methods of Application or Experimental Procedures: TBBPA DME is added to the ABS resin during its production process to enhance its flame retardant properties .
Results or Outcomes: The addition of TBBPA DME to ABS resins has resulted in improved fire resistance, making the resins safer for use in various applications such as automotive parts, electronics, and toys .
Specific Scientific Field: Environmental Toxicology
Summary of the Application: TBBPA DME has been found in many environmental matrices in low concentrations, such as water, soil, air, sediments, or marine and terrestrial biota . It’s being studied for its potential toxic effects on the environment and living organisms .
Methods of Application or Experimental Procedures: Environmental samples are collected from various sources such as water, soil, air, sediments, and biota. These samples are then analyzed for the presence of TBBPA DME and its derivatives .
Results or Outcomes: TBBPA DME has been detected in several environmental samples, indicating its widespread presence in the environment .
Tetrabromobisphenol A bismethyl ether is a chemical compound with the molecular formula . This compound is a derivative of tetrabromobisphenol A, which is widely recognized as a brominated flame retardant. Tetrabromobisphenol A bismethyl ether is characterized by the presence of four bromine atoms attached to the bisphenol A core structure, along with two methyl ether groups. The compound typically appears as a white solid, although commercial samples may exhibit a yellowish tint due to impurities or degradation products .
As a flame retardant, TBBPA-BE likely acts in the condensed phase during combustion. The mechanism involves several steps, including:
Similar to other BFRs, TBBPA-BE might raise some safety concerns:
The synthesis of tetrabromobisphenol A bismethyl ether typically involves:
Tetrabromobisphenol A bismethyl ether serves multiple applications primarily in the field of materials science and engineering:
Research into the interactions of tetrabromobisphenol A bismethyl ether with biological systems has revealed several key findings:
Tetrabromobisphenol A bismethyl ether shares similarities with several other brominated compounds used as flame retardants. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tetrabromobisphenol A | Base compound for derivatives; widely used flame retardant. | |
Tetrabromodiphenyl ether | Used primarily in textiles; different structural framework. | |
Hexabromocyclododecane | More halogenated; used mainly in polystyrene foams. | |
Tetrabromoethane | Simpler structure; utilized in various industrial applications. |
Tetrabromobisphenol A bismethyl ether stands out due to its dual functionality as both a flame retardant and a potential endocrine disruptor, which necessitates careful consideration during use and disposal.
Abiotic methylation refers to chemical processes that introduce methyl groups into compounds without biological intervention. While TBBPA DME is predominantly recognized as a metabolite of TBBPA in biotic systems, abiotic pathways for its formation remain poorly characterized. Current research suggests that non-biological methylation of TBBPA may occur under specific environmental conditions, such as in the presence of methyl donors or catalytic surfaces. However, no direct evidence of TBBPA DME synthesis via purely abiotic mechanisms has been reported in the literature [2] [3]. Instead, studies emphasize that TBBPA DME in environmental samples likely originates from biological methylation processes, particularly in ecosystems with active microbial or plant-mediated transformations [5].
Biotic transformations play a central role in the environmental fate of TBBPA DME. Hydroponic studies with pumpkin plants (Cucurbita maxima) have demonstrated that TBBPA DME undergoes bidirectional interconversion with TBBPA, mediated by plant enzymes.
TBBPA DME exhibits higher accumulation potential in plant tissues compared to TBBPA. In pumpkin roots, TBBPA DME concentrations reached 1.5–2.0 times those of TBBPA under identical exposure conditions [2]. This compound also shows greater mobility, with 6.3% of root-accumulated TBBPA DME translocating to stems and leaves, whereas TBBPA remained predominantly root-bound [3].
The metabolic interplay between TBBPA DME and TBBPA represents a critical transformation pathway:
Transformation Direction | Metabolite | Transformation Ratio (TRMM) | Time to Peak Activity |
---|---|---|---|
TBBPA DME → TBBPA | TBBPA | 0.53% | 15 days |
TBBPA → TBBPA DME | TBBPA DME | 0.62% | 2 days |
This bidirectional conversion establishes an equilibrium that complicates environmental tracking of both compounds [2] [3].
Plant-mediated metabolism generates structurally distinct byproducts:
These findings reveal that plants not only modify TBBPA DME but also generate persistent degradation products with unknown ecological impacts.
Photodegradation mechanisms of TBBPA DME remain underexplored compared to its parent compound. Insights from TBBPA photolysis suggest potential pathways:
TBBPA DME’s photolytic susceptibility depends on its absorption spectrum, which differs from TBBPA due to methyl group substitution. While TBBPA undergoes pH-dependent photolysis with maximal absorption at 320 nm [4], the electronic effects of methoxy groups in TBBPA DME likely shift its absorption profile, altering decomposition kinetics.
Indirect photolysis via ROS represents a plausible degradation route:
ROS Type | Generation Method | Observed Effect on TBBPA* | Potential Relevance to TBBPA DME |
---|---|---|---|
Singlet oxygen (¹O₂) | Rose Bengal sensitization | Semiquinone radical formation | Possible analogous pathways |
Superoxide (O₂⁻) | Methylene blue sensitization | Debromination | Likely similar debromination |
*Data extrapolated from TBBPA studies [4].
The detection of 2,6-dibromo-p-benzosemiquinone radicals during TBBPA photolysis [4] suggests that TBBPA DME may undergo similar ring-cleavage processes, though the methyl ether groups could stabilize intermediate radicals.
Field studies indicate that photolytic decomposition of brominated flame retardants occurs predominantly in surface waters and atmospheric particulate matter. For TBBPA DME, the lack of direct photolysis data necessitates caution in environmental modeling, though its structural similarity to TBBPA implies comparable susceptibility to UV-induced transformations under specific conditions.